1-(3,5-Diiodophenyl)methanamine
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Overview
Description
1-(3,5-Diiodophenyl)methanamine is an organic compound characterized by the presence of two iodine atoms attached to a phenyl ring and an amine group attached to a methylene bridge
Preparation Methods
The synthesis of 1-(3,5-Diiodophenyl)methanamine typically involves the iodination of a precursor compound. One common method involves the iodination of 3,5-dinitrophenylmethanamine, followed by reduction to yield the desired product. The reaction conditions often include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(3,5-Diiodophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(3,5-Diiodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-Diiodophenyl)methanamine involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with electron-rich sites in biological molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
1-(3,5-Diiodophenyl)methanamine can be compared with other similar compounds, such as:
1-(3,5-Dinitrophenyl)methanamine: This compound has nitro groups instead of iodine atoms, leading to different chemical reactivity and biological activities.
1-(3,5-Diiodophenyl)-2-azetidinylmethanamine: This compound contains an azetidine ring, which imparts different structural and functional properties
Properties
CAS No. |
1393568-80-3 |
---|---|
Molecular Formula |
C7H7I2N |
Molecular Weight |
358.95 g/mol |
IUPAC Name |
(3,5-diiodophenyl)methanamine |
InChI |
InChI=1S/C7H7I2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
InChI Key |
SNUMTOPXDQMXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CN |
Origin of Product |
United States |
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